Procyanidin C1

Descripción general

Descripción

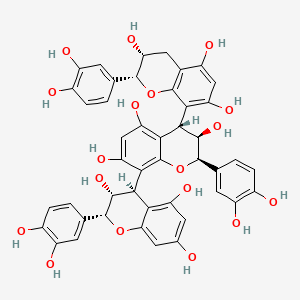

La prociandinina C1 es un tipo de proantocianidina de tipo B, específicamente un trímero de epicatequina. Se encuentra naturalmente en varias plantas, incluyendo la uva (Vitis vinifera), manzanas verdes y canela . Este compuesto es conocido por sus importantes beneficios para la salud, incluyendo propiedades antioxidantes, antiinflamatorias y anticancerígenas .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis estereoselectiva de la prociandinina C1 implica la condensación de unidades de epicatequina. Un método común es la reacción de condensación catalizada por TMSOTf, que produce trímeros de proantocianidina bencilados. El paso final de desprotección proporciona trímeros de prociandinina naturales con buenos rendimientos .

Métodos de producción industrial: La prociandinina C1 se puede aislar del extracto de semilla de uva utilizando cromatografía de columna de fase reversa . Este método permite la separación y purificación de la prociandinina C1 de otros componentes del extracto.

Análisis De Reacciones Químicas

Tipos de reacciones: La prociandinina C1 experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su bioactividad.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno y el permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio.

Sustitución: Se pueden utilizar varios nucleófilos para las reacciones de sustitución, dependiendo de la modificación deseada.

Productos principales: Los productos principales que se forman a partir de estas reacciones incluyen derivados modificados de prociandinina con actividades biológicas mejoradas.

Aplicaciones Científicas De Investigación

Senotherapeutic Applications

Procyanidin C1 has emerged as a potent senotherapeutic agent, which means it can target senescent cells—cells that have stopped dividing and contribute to aging and age-related diseases.

- Mechanism of Action : Research indicates that PCC1 can inhibit the formation of the senescence-associated secretory phenotype (SASP) at low concentrations and selectively induce apoptosis in senescent cells at higher concentrations. This dual action helps reduce the burden of dysfunctional cells in aging tissues .

- In Vivo Studies : In rodent models, PCC1 administration has demonstrated significant benefits:

Anticancer Properties

This compound exhibits promising anticancer effects across various cancer types through multiple mechanisms:

- DNA Damage and Cell Cycle Arrest : PCC1 has been shown to induce DNA damage and promote cell cycle arrest in cancer cells, particularly in non-small cell lung cancer (NSCLC) and colon cancer models. It activates checkpoint kinases that are crucial for DNA repair mechanisms .

- Synergistic Effects with Chemotherapy : Studies have indicated that combining PCC1 with traditional chemotherapeutic agents can lead to enhanced anti-proliferative effects. For instance, in NSCLC, PCC1 combined with vorinostat resulted in increased apoptotic cell death .

- MicroRNA Modulation : PCC1 acts as a potential inhibitor of miR-501-3p, which is implicated in promoting cancer cell proliferation and metastasis. By modulating this microRNA, PCC1 can suppress tumor growth and invasion .

Metabolic Health

PCC1's applications extend to metabolic health, particularly in diabetes management:

- Antioxidant Activity : this compound exhibits strong antioxidant properties, which help mitigate oxidative stress—a key factor in the progression of diabetes .

- Glucose Regulation : In animal studies, PCC1 has been linked to improved glucose tolerance and reduced blood glucose levels in diabetic models. This suggests its potential role as a therapeutic agent for managing diabetes and its complications .

Case Studies and Research Findings

The following table summarizes key studies highlighting the applications of this compound:

Mecanismo De Acción

La prociandinina C1 ejerce sus efectos a través de diversos mecanismos:

Actividad antioxidante: Elimina las especies reactivas de oxígeno y reduce el estrés oxidativo.

Actividad antiinflamatoria: Inhibe la producción de citoquinas proinflamatorias y modula las respuestas inmunitarias.

Actividad anticancerígena: Induce la apoptosis en las células cancerosas e inhibe el crecimiento tumoral mediante la modulación de las vías de señalización.

Compuestos similares:

Prociandinina B1: Un dímero de epicatequina con propiedades antioxidantes similares.

Prociandinina B2: Otro dímero de epicatequina, conocido por sus actividades antiinflamatorias y anticancerígenas.

Prociandinina C2: Un trímero de catequina con beneficios para la salud comparables.

Singularidad: La prociandinina C1 es única debido a su estructura trimérica específica, que mejora su bioactividad y permite obtener beneficios para la salud más potentes en comparación con sus contrapartes diméricas .

Comparación Con Compuestos Similares

Procyanidin B1: A dimer of epicatechin with similar antioxidant properties.

Procyanidin B2: Another dimer of epicatechin, known for its anti-inflammatory and anti-cancer activities.

Procyanidin C2: A trimer of catechin with comparable health benefits.

Uniqueness: Procyanidin C1 is unique due to its specific trimeric structure, which enhances its bioactivity and allows for more potent health benefits compared to its dimeric counterparts .

Actividad Biológica

Procyanidin C1 (PCC1) is a polyphenolic compound primarily found in grape seeds and is recognized for its diverse biological activities, particularly in relation to aging and cancer. This article provides a comprehensive overview of the biological activity of PCC1, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

PCC1 exhibits several mechanisms that contribute to its biological effects:

- Senolytic Activity : PCC1 selectively targets and kills senescent cells, which are associated with aging and age-related diseases. At low concentrations, it inhibits the senescence-associated secretory phenotype (SASP), while at higher concentrations, it induces apoptosis in these cells by promoting the production of reactive oxygen species (ROS) and disrupting mitochondrial function .

- Apoptosis Induction : PCC1 has been shown to decrease levels of anti-apoptotic proteins such as BCL-2 while increasing pro-apoptotic factors like BAX. This shift enhances the activation of caspases 3 and 9, leading to programmed cell death in cancer cells .

- Cell Cycle Arrest : Research indicates that PCC1 can induce cell cycle arrest in cancer cells, contributing to its anticancer properties. It affects various checkpoints in the cell cycle, thereby inhibiting tumor growth .

Biological Activities

The biological activities of PCC1 can be summarized as follows:

Case Studies and Research Findings

Several studies have explored the effects of PCC1 on various biological systems:

- In Vivo Studies : A study demonstrated that PCC1 increased healthspan and lifespan in mice by depleting senescent cells within a treatment-damaged tumor microenvironment. This effect was enhanced when PCC1 was co-administered with chemotherapy agents, indicating potential applications in cancer therapy .

- Cell Culture Studies : In vitro experiments showed that PCC1 selectively induced apoptosis in senescent human fibroblasts while sparing non-senescent cells. This selectivity was confirmed across multiple cell types, including human umbilical vein endothelial cells (HUVECs) and mesenchymal stem cells (MSCs) .

- Mechanistic Insights : Transcriptomic analysis revealed that PCC1 alters the expression of several Bcl-2 family members, which are critical regulators of apoptosis. The upregulation of pro-apoptotic factors such as Noxa and Puma was particularly noteworthy, suggesting a complex interplay between PCC1 treatment and cellular stress responses .

Safety and Clinical Implications

While preliminary studies indicate that PCC1 has limited systemic cytotoxicity in experimental models, further research is necessary to establish its safety profile in humans. Potential side effects need to be monitored during clinical trials. The intermittent use of PCC1 may be required to maximize its senolytic effects while minimizing risks associated with continuous administration .

Propiedades

IUPAC Name |

(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-4-[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-8-yl]-8-[(2R,3R,4R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H38O18/c46-18-10-27(54)33-32(11-18)61-42(16-2-5-21(48)25(52)8-16)39(59)37(33)35-29(56)14-30(57)36-38(40(60)43(63-45(35)36)17-3-6-22(49)26(53)9-17)34-28(55)13-23(50)19-12-31(58)41(62-44(19)34)15-1-4-20(47)24(51)7-15/h1-11,13-14,31,37-43,46-60H,12H2/t31-,37-,38+,39-,40-,41-,42-,43-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOJZMWJRUKIQGL-XILRTYJMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=C1C(=CC(=C2C3C(C(OC4=C(C(=CC(=C34)O)O)C5C(C(OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@H](OC2=C1C(=CC(=C2[C@@H]3[C@H]([C@H](OC4=C(C(=CC(=C34)O)O)[C@@H]5[C@H]([C@H](OC6=CC(=CC(=C56)O)O)C7=CC(=C(C=C7)O)O)O)C8=CC(=C(C=C8)O)O)O)O)O)C9=CC(=C(C=C9)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H38O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10190562 | |

| Record name | Procyanidin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

866.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Procyanidin C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

37064-30-5 | |

| Record name | Procyanidin C1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37064-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Procyanidin C1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037064305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procyanidin C1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10190562 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PROCYANIDIN C1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33516LCW4F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Procyanidin C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

140.0 - 142.0 °C | |

| Record name | Procyanidin C1 | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038370 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Q1: How does Procyanidin C1 interact with cells to exert its biological effects?

A1: this compound has been shown to bind to specific cell surface receptors. For instance, it binds to the 67-kDa laminin receptor (67LR) with a Kd value of 2.8 μM. [] This interaction triggers downstream signaling cascades involving protein kinase A (PKA) and protein phosphatase 2A (PP2A), leading to various cellular responses. []

Q2: What are the downstream effects of this compound binding to the 67LR receptor?

A2: Upon binding to 67LR, this compound initiates a signaling cascade that leads to the dephosphorylation of C-kinase potentiated protein phosphatase-1 inhibitor protein of 17 kDa (CPI17) and myosin regulatory light chain (MRLC) proteins. [] This dephosphorylation subsequently induces actin cytoskeleton remodeling and influences cell growth and behavior. []

Q3: Does this compound interact with any other cellular targets besides 67LR?

A3: While 67LR is a confirmed target, research suggests that this compound may interact with other cellular components. For example, it exhibits antioxidant activity by scavenging free radicals and modulating the expression of antioxidant enzymes like glutathione peroxidase (GSH-Px), catalase (CAT), and superoxide dismutase (SOD). [, ] Further research is needed to fully elucidate its complete interactome.

Q4: What is the molecular formula and weight of this compound?

A4: this compound possesses the molecular formula C45H38O18 and a molecular weight of 866.72 g/mol.

Q5: Are there any spectroscopic data available to characterize this compound?

A5: Yes, this compound has been extensively characterized using spectroscopic techniques. Researchers commonly employ techniques like 1H NMR, 13C NMR, and mass spectrometry (MS) to confirm its structure and purity. [, , , , ] Low-temperature NMR has proven particularly useful in elucidating the stereochemistry of its interflavanoid bonds. [, ]

Q6: Does this compound interact with food matrices and impact its bioaccessibility?

A6: this compound can interact with components in food matrices, which might influence its bioavailability. For instance, it exhibits a strong binding affinity for proteins like bovine serum albumin (BSA). [] Such interactions can affect its absorption and overall efficacy.

Q7: Does this compound exhibit any catalytic activities?

A7: While this compound is not typically recognized for direct catalytic properties, its interaction with enzymes can influence their activities. Notably, it inhibits the hydrolysis of starch by pancreatin, with a more pronounced effect on potato starch compared to corn starch. [] This inhibitory effect is suggested to be influenced by both the intact this compound molecule and its degradation products, with the specific mechanism depending on the type of starch being hydrolyzed. []

Q8: Have computational methods been used to study this compound?

A8: Yes, computational chemistry and modeling tools are being increasingly employed in this compound research. Molecular docking simulations have been used to investigate its binding affinity to various targets, including enzymes and receptors. [, , ] These simulations provide valuable insights into the molecular interactions underlying its biological effects.

Q9: How do structural modifications of this compound affect its biological activity?

A9: Studies investigating the relationship between procyanidin structure and activity suggest that the degree of polymerization plays a crucial role. Trimeric procyanidins like this compound generally exhibit more potent neuroprotective effects compared to monomers or dimers. [, , ] Additionally, the presence of specific functional groups, like the pyrogallol moiety found in some procyanidins, has been linked to increased cytotoxicity. []

Q10: Does the presence of galloyl moieties in this compound analogs influence their activity?

A10: Research indicates that the presence of galloyl moieties can impact the activity of procyanidins. For example, in a study comparing various procyanidins, including this compound, against Ebola virus, the presence of galloyl groups in some analogs was found to modulate their inhibitory potency. []

Q11: What are the challenges in formulating this compound for therapeutic applications?

A11: Formulating this compound presents challenges due to its sensitivity to various factors like pH, temperature, and light exposure. [, ] Additionally, its interaction with other components in formulations needs careful consideration to ensure stability and bioavailability.

Q12: Are there any strategies to improve the stability and bioavailability of this compound?

A12: Research is exploring various approaches to enhance the stability and bioavailability of this compound. Encapsulation techniques, such as using liposomes or nanoparticles, show promise in protecting the molecule from degradation and improving its delivery to target tissues. []

Q13: What in vitro models have been used to study the biological effects of this compound?

A13: Researchers have utilized various cell lines to investigate the effects of this compound. These include rat pheochromocytoma cells (PC12), human umbilical vein endothelial cells (HUVEC), human hepatoma cells (HepG2), and human intestinal cells (Caco2). [, , , , , ] These models allow for the assessment of this compound's impact on cell viability, signaling pathways, gene expression, and specific cellular functions.

Q14: Has this compound demonstrated efficacy in in vivo models of disease?

A14: Yes, this compound has shown promising results in various animal models. For instance, it exhibited neuroprotective effects in zebrafish models of Parkinson's disease, improving motor function and protecting dopaminergic neurons. [] It also alleviated obesity and improved lipid profiles in mice fed a high-fat diet. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.